molecular formula C13H13Br2N3 B217227 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide CAS No. 102280-41-1

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide

Cat. No.: B217227
CAS No.: 102280-41-1
M. Wt: 371.07 g/mol
InChI Key: OXQPKYXQCNHAIB-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide is a chemical compound known for its unique structure and properties It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and imidazoline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide typically involves the reaction of 2-bromo-1-naphthylamine with imidazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final compound is purified through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming 2-naphthylamine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, 2-naphthylamine, and various substituted naphthalene compounds.

Scientific Research Applications

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-bromonaphthalene: Similar in structure but lacks the imidazoline group.

    1-Bromo-2-naphthylamine: Another brominated naphthalene derivative with different substitution patterns.

    2-Bromo-1-naphthylamine: A closely related compound used in similar applications.

Uniqueness

2-(2-Bromo-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of both bromine and imidazoline groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3.BrH/c14-11-6-5-9-3-1-2-4-10(9)12(11)17-13-15-7-8-16-13;/h1-6H,7-8H2,(H2,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQPKYXQCNHAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C([NH2+]1)NC2=C(C=CC3=CC=CC=C32)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102280-41-1
Record name 1-Naphthylamine, 2-bromo-N-(2-imidazolin-2-yl)-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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